Comprehensive Physicochemical Profiling and Synthetic Methodologies of (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate
Comprehensive Physicochemical Profiling and Synthetic Methodologies of (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate
Executive Summary
In the landscape of asymmetric synthesis and drug discovery, chiral tetrahydrofuran derivatives serve as indispensable architectural scaffolds. Among these, (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate (CAS: 195067-07-3 / 174689-89-5) stands out as a highly versatile chiral building block[1]. Functioning chemically as a cyclic hemiacetal (lactol), this compound is a critical precursor for the synthesis of modified nucleoside analogs, constrained peptides, and complex polyketide antibiotics[2].
This whitepaper provides an in-depth technical analysis of its physicochemical behavior, structural dynamics, and field-proven synthetic protocols, emphasizing the mechanistic causality required to handle this reactive intermediate successfully.
Physicochemical Profiling & Structural Dynamics
Understanding the physical properties of (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate is essential for optimizing reaction conditions and downstream purification. The compound exists as a viscous, high-boiling liquid under standard conditions.
Quantitative Data Summary
The following table synthesizes the core physical and chemical properties of the compound, derived from calculated models and verified supplier databases[3].
| Property | Value | Method / Source |
| Molecular Formula | C₆H₁₀O₄ | Standard |
| Molecular Weight | 146.14 g/mol | Standard |
| Density | 1.278 g/cm³ | Calculated [3][3] |
| Boiling Point | 225.2 °C at 760 mmHg | Calculated [3][3] |
| Flash Point | 91.8 °C | Calculated [3][3] |
| Refractive Index | 1.482 | Calculated [3][3] |
The Lactol-Aldehyde Equilibrium
A defining characteristic of this molecule is its existence in a dynamic equilibrium. In solution, the closed-ring hemiacetal (lactol) undergoes mutarotation via an open-chain aldehyde intermediate (methyl (S)-2-hydroxy-5-oxopentanoate). In my experience characterizing these intermediates via ¹H-NMR, you will consistently observe a mixture of α and β anomers at the C5 position, alongside trace amounts of the open-chain aldehyde depending on the solvent polarity.
Figure 1: Mutarotation equilibrium between closed lactol anomers and the open-chain aldehyde.
Mechanistic Synthesis & Protocol Design
The most reliable, scalable route to (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate leverages the "chiral pool" approach, starting from cheap, readily available L-Glutamic acid.
Synthetic Workflow
Figure 2: Synthetic workflow from L-Glutamic acid to the target chiral lactol building block.
Self-Validating Protocol: Selective Lactone Reduction
The critical step in this sequence is the final reduction of the lactone to the lactol. A common pitfall in process chemistry is the over-reduction of the lactone to a primary diol. The following protocol utilizes Diisobutylaluminum hydride (DIBAL-H) and is designed as a self-validating system where strict thermal control dictates the chemical outcome.
Objective: Selective mono-reduction of methyl (S)-5-oxotetrahydrofuran-2-carboxylate.
Step-by-Step Methodology:
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System Preparation: Flame-dry a multi-neck round-bottom flask under a continuous argon purge. Charge the flask with methyl (S)-5-oxotetrahydrofuran-2-carboxylate (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
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Expert Insight (Causality): DCM is preferred over Toluene here. DCM provides superior solvation for the highly polar tetrahedral aluminate intermediate that forms, preventing premature precipitation that can trap unreacted starting material.
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Cryogenic Equilibration: Submerge the vessel in a dry ice/acetone bath. Insert an internal temperature probe and allow the system to equilibrate to exactly -78 °C.
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Hydride Addition: Add DIBAL-H (1.0 M in Toluene, 1.05 eq) dropwise via a precision syringe pump over 45 minutes. The internal temperature must not exceed -70 °C.
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Expert Insight (Causality): At -78 °C, the tetrahedral aluminate intermediate is kinetically frozen. If the temperature rises, this intermediate collapses to expose the highly electrophilic open-chain aldehyde, which rapidly consumes a second equivalent of hydride to form the undesired diol.
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Controlled Quenching: After 1 hour of stirring at -78 °C, quench the reaction while still in the cryogenic bath by the slow addition of anhydrous methanol (3.0 eq), followed by a 1.0 M aqueous solution of Rochelle's salt (potassium sodium tartrate).
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Emulsion Resolution & Isolation: Remove the cooling bath and allow the mixture to warm to ambient temperature. Stir vigorously for 2 to 4 hours.
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Expert Insight (Causality): Aluminum salts react with water to form a thick, unfilterable gelatinous emulsion. Rochelle's salt acts as a bidentate ligand, chelating the Al³⁺ ions to form water-soluble complexes. The reaction is complete when two distinctly clear layers (organic and aqueous) are visible.
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Extraction: Separate the organic layer, extract the aqueous phase twice with DCM, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 30 °C to yield the pure lactol.
Applications in Advanced Therapeutics
(2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate is designated as a premium chiral building block in asymmetric synthesis [1][1].
Nucleoside Analogs: Because the molecule mimics the structural motif of a modified ribose sugar, it is heavily utilized in the synthesis of novel nucleoside reverse transcriptase inhibitors (NRTIs). The C2 carboxylate handle allows for straightforward functionalization (e.g., amidation or reduction to a hydroxymethyl group), while the C5 lactol can be subjected to Vorbrüggen glycosylation to attach various nucleobases.
Antibiotic Scaffolds: Industrial suppliers highlight its role as a precursor for complex antibiotic synthesis [2][2]. The stereocenter at C2 dictates the spatial arrangement of the resulting macrocycles, which is critical for target binding affinity in ribosomal inhibition.
Handling, Stability, and Storage Protocols
Lactols are inherently sensitive compounds. To maintain compliance with safety and purity standards [4][4], strict storage protocols must be enforced.
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Oxidative Degradation: Exposure to atmospheric oxygen can lead to the auto-oxidation of the hemiacetal back to the corresponding lactone.
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Polymerization: Under acidic conditions, the open-chain aldehyde form can undergo intermolecular acetalization, leading to oligomeric mixtures.
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Storage Directive: The compound must be stored at -20 °C under an inert atmosphere (Argon or Nitrogen). Prior to use, the container should be allowed to reach room temperature in a desiccator to prevent condensation of atmospheric moisture, which can catalyze ring-opening degradation.
References
- chemBlink. "Methyl (2S,5S)-5-Hydroxytetrahydro-2-Furancarboxylate (CAS 174689-89-5) | Properties, SDS & Suppliers".
- BLD Pharm. "195067-07-3 | (2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate".
- EvitaChem. "Buy 3-Amino-5-hydroxybenzamide (EVT-1452715) | 176442-22-1".
- NextSDS. "2-Furancarboxylicacid,tetrahydro-5-hydroxy-,methylester,(2S-trans)-(9CI)".
Sources
- 1. 195067-07-3|(2S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. evitachem.com [evitachem.com]
- 3. Methyl (2S,5S)-5-Hydroxytetrahydro-2-Furancarboxylate (CAS 174689-89-5) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]
- 4. nextsds.com [nextsds.com]
